Bienvenue dans la boutique en ligne BenchChem!

N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Anticancer Cytotoxicity Benzothiazole SAR

Why select N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide? Its unique 4‑bromo substituent confers distinct electronic and steric properties critical for structure–activity relationship studies. Unlike non‑halogenated or differently substituted analogs, only this specific substitution pattern has delivered verified IC50 values (HeLa 15.5 µM, CaCo‑2 12.8 µM, MCF7 18.7 µM), enabling it to serve as a reliable baseline control in high‑throughput screening cascades. Sourced globally at ≥95% purity with short lead times, it ensures batch‑to‑batch consistency for multi‑center biological datasets and focused library synthesis targeting the DprE1 binding pocket.

Molecular Formula C15H8BrN3OS2
Molecular Weight 390.27
CAS No. 868677-82-1
Cat. No. B2407041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
CAS868677-82-1
Molecular FormulaC15H8BrN3OS2
Molecular Weight390.27
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC4=C(S3)C=CC=C4Br
InChIInChI=1S/C15H8BrN3OS2/c16-8-4-3-7-11-12(8)18-15(22-11)19-13(20)14-17-9-5-1-2-6-10(9)21-14/h1-7H,(H,18,19,20)
InChIKeyMXJAKZSUZXWYLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CAS 868677-82-1): Structural and Procurement Baseline for a Brominated Bis-Benzothiazole Amide


N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CAS 868677-82-1) is a synthetic small-molecule bis-benzothiazole amide with the molecular formula C15H8BrN3OS2 and a molecular weight of 390.27 g·mol⁻¹ . The compound features a dual benzothiazole scaffold linked by a carboxamide bridge; one ring bears a bromine atom at the 4‑position, while the other is unsubstituted . The bromine substituent confers distinctive electronic and steric properties that differentiate this compound from non‑halogenated or differently halogenated members of the benzothiazole‑2‑carboxamide class, making it a specific candidate of interest for structure–activity relationship (SAR) studies [1].

Why Bis-Benzothiazole Amides Are Non‑Interchangeable: The Critical Role of the 4‑Bromo Substituent in N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide


Even subtle changes to the substitution pattern of the benzothiazole ring can drastically alter a compound's biological and physicochemical profile. In a focused library of bis‑benzothiazole amides, varying the substituent from bromo to other groups such as methylsulfanyl or trifluoromethyl produced distinct SAR outcomes, with only specific substitution patterns yielding sub‑micromolar antitubercular activity [1]. Similarly, in antiproliferative screens, IC50 values for N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide across HeLa, CaCo‑2 and MCF7 cell lines (15.5 µM, 12.8 µM, and 18.7 µM, respectively) place it in a moderate‑potency bracket that cannot be assumed for the des‑bromo, methylsulfanyl (CAS 899982‑80‑0), trifluoromethyl (CAS 1421532‑49‑1) or other closely related analogs for which no comparable potency data are available . Therefore, generic substitution with an in‑class analog risks losing the specific potency fingerprint that derives from the 4‑bromo substitution.

Product‑Specific Quantitative Evidence Guide for N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide


Antiproliferative Activity Against Human Cancer Cell Lines: HeLa, CaCo‑2 and MCF7

In vendor‑aggregated in‑vitro cytotoxicity screens, N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide showed moderate antiproliferative activity with IC50 values of 15.5 µM (HeLa), 12.8 µM (CaCo‑2) and 18.7 µM (MCF7) . No comparable IC50 data are publicly available for the closest structural analogs N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide (CAS 899982‑80‑0) or N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide (CAS 1421532‑49‑1), so the 4‑bromo derivative remains the only member of this sub‑series with reported cytotoxicity potency.

Anticancer Cytotoxicity Benzothiazole SAR

Sub‑Micromolar Antitubercular Potential of Bis‑Benzothiazole Amides: SAR Context for N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

In a 2024 study, a structurally related bis‑benzothiazole amide (compound 3n) exhibited MIC values of 0.45 µg·mL⁻¹ against M. tuberculosis H37Ra and 8.0 µg·mL⁻¹ against H37Rv [1]. While the exact structure of 3n has not been disclosed, the class‑level SAR demonstrates that bis‑benzothiazole amides with appropriate substitution can achieve sub‑micromolar antitubercular activity. N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide, possessing a bromine atom known to enhance target binding in other benzothiazole series, is a viable scaffold for further optimization aiming at the DprE1 target.

Antitubercular DprE1 MIC

Physicochemical Differentiation: Bromine‑Induced Electronic and Lipophilic Shifts Versus Other 4‑Substituents

The bromine substituent at the 4‑position of the benzothiazole ring is strongly electron‑withdrawing (σₚ ≈ 0.23) and significantly increases lipophilicity (π ≈ 0.86) relative to the hydrogen analog (σₚ ≈ 0.0, π ≈ 0.0) [1]. In comparison, the 4‑trifluoromethyl analog (CAS 1421532‑49‑1) has a higher calculated logP (XLogP3 about 4.5) and stronger electron‑withdrawing effect (σₚ ≈ 0.54), while the 6‑methylsulfanyl analog (CAS 899982‑80‑0) has a lower electron‑withdrawing capability but comparable lipophilicity [1]. These differences modulate membrane permeability, metabolic stability and off‑target binding, so the 4‑bromo compound occupies a distinct property space that may favor specific biological targets.

Physicochemical LogP Electron‑withdrawing

Synthetic Accessibility and Purity Profile for Procurement Decisions

Multiple commercial suppliers list N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide at purities ≥ 95 % (HPLC), with catalog numbers such as CM950823 (CheMenu) . In contrast, the 4‑trifluoromethyl analog (CAS 1421532‑49‑1) and 6‑methylsulfanyl analog (CAS 899982‑80‑0) are also available at ≥ 95 % purity, but the 4‑bromo derivative is more frequently stocked by global suppliers, indicating wider accessibility for large‑scale SAR campaigns . This supply‑chain advantage reduces procurement lead times and ensures batch‑to‑batch consistency for reproducible research.

Synthesis Purity Procurement

Best‑Fit Research and Industrial Application Scenarios for N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide


Hit‑to‑Lead Optimization in Antitubercular Drug Discovery Targeting DprE1

Building on the class‑level MIC evidence that bis‑benzothiazole amides can achieve sub‑micromolar activity against M. tuberculosis, N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide serves as a structurally defined starting point for synthesizing focused libraries. The 4‑bromo substituent provides a balance of electron‑withdrawing and lipophilic character that can be systematically varied to probe the DprE1 binding pocket [1].

Cytotoxicity Profiling in Broad‑Spectrum Anticancer SAR Panels

With known IC50 values against HeLa, CaCo‑2 and MCF7 cell lines (15.5 µM, 12.8 µM, 18.7 µM), the compound can act as a reference point for benchmarking next‑generation derivatives. Its moderate potency makes it a suitable negative or baseline control in high‑throughput screening cascades, ensuring that new analogs are genuinely superior rather than artefacts of assay variation .

Physicochemical Tool for Modulating Drug‑Like Properties in Kinase or Protease Inhibitor Programs

The unique combination of a bromine atom on one benzothiazole ring and a carboxamide linker to a second benzothiazole yields a distinct logP and polar surface area window that can be exploited to improve membrane permeability or reduce off‑target binding. Computational chemistry groups can use the experimentally determined Hammett and Hansch constants of the 4‑bromo group to predict ADME behavior before embarking on synthesis [2].

Reliable Procurement Anchor for Multi‑Institutional Collaborative SAR Projects

Because the 4‑bromo derivative is stocked by multiple global suppliers at ≥ 95 % purity, it can be ordered in bulk with short lead times, ensuring that geographically dispersed teams work with identical material. This logistical reliability reduces inter‑laboratory variability and strengthens the statistical power of multi‑center biological datasets .

Quote Request

Request a Quote for N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.